molecular formula C13H14F3N5O B2421824 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide CAS No. 2415526-91-7

2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide

Cat. No.: B2421824
CAS No.: 2415526-91-7
M. Wt: 313.284
InChI Key: LRZWTTAXZONAPZ-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide is a complex organic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and pyrimidine precursors. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, while the pyrimidine ring can be prepared using a Biginelli reaction involving urea, an aldehyde, and a β-keto ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide apart is its combination of the imidazole and pyrimidine rings with a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5O/c1-8-19-10(7-11(20-8)13(14,15)16)12(22)18-4-6-21-5-3-17-9(21)2/h3,5,7H,4,6H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZWTTAXZONAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NCCN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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